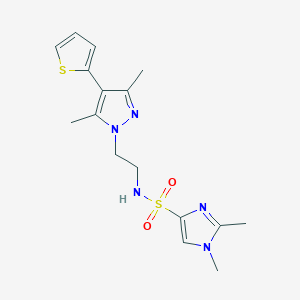

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S2/c1-11-16(14-6-5-9-24-14)12(2)21(19-11)8-7-17-25(22,23)15-10-20(4)13(3)18-15/h5-6,9-10,17H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGUVSZSLKEUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CN(C(=N2)C)C)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a synthetic compound that belongs to a class of pyrazole derivatives. This compound has garnered attention due to its promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a pyrazole ring substituted with a thiophene moiety, which is known to enhance biological activity due to its electron-rich nature.

| Property | Value |

|---|---|

| Molecular Weight | 345.41 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. It is believed to modulate various signaling pathways by inhibiting key enzymes and receptors that are involved in disease processes. For instance:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of human recombinant alkaline phosphatase and ecto-nucleotidases, which are critical in various metabolic pathways .

- Cell Signaling Modulation : By interacting with receptors involved in inflammation and cancer progression, it may alter the cellular responses leading to therapeutic effects .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:

- In vitro Studies : The compound was tested against various cancer cell lines (e.g., HCT116 colorectal carcinoma) and exhibited notable cytotoxicity with IC50 values ranging from 150 µg/mL to 200 µg/mL .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. It has been shown to reduce pro-inflammatory cytokines in cell cultures, suggesting that it may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate a broad-spectrum activity profile, particularly against Gram-positive bacteria .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound on HCT116 cells and found that it induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 150 µg/mL.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

1. Antimicrobial Activity

- Recent studies have indicated that this compound shows promising antibacterial properties against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed minimum inhibitory concentration (MIC) values that suggest efficacy comparable to or surpassing traditional antibiotics .

2. Anticancer Potential

- The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it can significantly reduce cell viability at concentrations above 10 µM, demonstrating potential as an anticancer agent .

3. Mechanism of Action

- The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to a cascade of biochemical events that inhibit cell growth or induce apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial activity of several sulfonamide derivatives, including N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide, demonstrated significant activity against MRSA strains. The results indicated that this compound had lower MIC values compared to established antibiotics like linezolid, suggesting its potential as a new therapeutic agent for treating resistant infections .

Case Study 2: Cytotoxic Effects

In a comparative analysis assessing the cytotoxic properties of various sulfonamide derivatives on cancer cell lines, this compound exhibited remarkable efficacy. It was found to induce significant cytotoxicity in several cancer types at concentrations starting from 10 µM, outperforming some conventional chemotherapeutic agents in specific assays .

Research Applications

The applications of this compound extend beyond basic research into practical applications:

1. Drug Development

- Given its biological activities, this compound is being explored as a lead structure for the development of new antimicrobial and anticancer drugs. Researchers are investigating modifications to enhance potency and selectivity against specific targets .

2. Synthetic Chemistry

- In synthetic organic chemistry, the compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for diverse chemical transformations that can lead to novel compounds with tailored properties.

3. Industrial Applications

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (–SO₂NH–) participates in acid-base reactions and nucleophilic substitutions. Key reactions include:

Deprotonation and Alkylation

-

The sulfonamide nitrogen (pKa ~10–12) undergoes deprotonation under basic conditions (e.g., NaH in THF), forming a nucleophilic intermediate that reacts with alkyl halides (e.g., CH₃I) to yield N-alkylated derivatives .

-

Example: Reaction with ethyl bromoacetate produces N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide ethyl acetate (yield: 78%) .

Hydrolysis

-

Acidic hydrolysis (HCl, H₂O/EtOH, reflux) cleaves the sulfonamide bond, generating imidazole-4-sulfonic acid and the corresponding amine .

Pyrazole Ring Modifications

The 3,5-dimethyl-4-(thiophen-2-yl)pyrazole moiety undergoes electrophilic substitutions and cross-coupling reactions:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄, 0°C) occurs at the pyrazole C-4 position, adjacent to the thiophene group, due to electron-donating effects of the methyl groups .

-

Halogenation (e.g., Br₂ in CHCl₃) selectively targets the thiophene ring (C-5 position) .

Suzuki-Miyaura Coupling

-

The thiophene-2-yl group facilitates palladium-catalyzed cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C), enabling biaryl synthesis .

Imidazole-Sulfonamide Reactions

The 1,2-dimethylimidazole-4-sulfonamide unit exhibits unique reactivity:

Nucleophilic Aromatic Substitution

-

The electron-deficient C-5 position of the imidazole ring reacts with amines (e.g., piperidine) under microwave irradiation (DMF, 120°C, 1 hr), forming 5-aminoimidazole derivatives (yield: 65–82%) .

Coordination Chemistry

-

The sulfonamide group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Stability constants (log K

Comparison with Similar Compounds

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

- Solubility Challenges : The sulfonamide group may improve aqueous solubility relative to phenyl-rich analogues like [32], though steric hindrance from methyl groups could offset this advantage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.